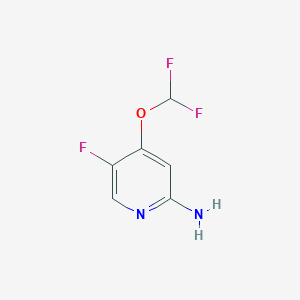

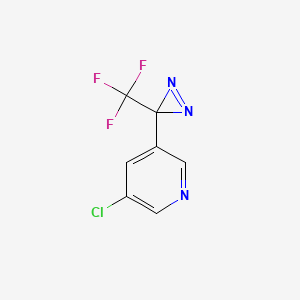

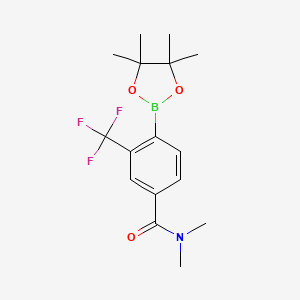

4-(Difluoromethoxy)-5-fluoropyridin-2-amine

Overview

Description

“4-(Difluoromethoxy)aniline” and “4-(Difluoromethoxy)benzaldehyde” are compounds that have structures similar to the requested compound . They are used in laboratory settings for research and development .

Synthesis Analysis

While specific synthesis methods for “4-(Difluoromethoxy)-5-fluoropyridin-2-amine” were not found, a method for synthesizing a related compound, roflumilast, from 4-difluoromethoxy-3-hydroxybenzaldehyde and bromomethyl cyclopropane via O-alkylation, oxidation, and N-acylation has been reported .

Molecular Structure Analysis

The molecular structure of a similar compound, “4-(Difluoromethoxy)aniline”, has been reported . It has a linear formula of F2CHOC6H4NH2 .

Chemical Reactions Analysis

Difluoromethylation processes based on X–CF2H bond formation where X is C (sp), C (sp2), C (sp3), O, N, or S, have been studied . These processes have benefited from the invention of multiple difluoromethylation reagents .

Scientific Research Applications

Synthesis and Characterization

- The synthesis of various fluoropyridines, including structures similar to 4-(Difluoromethoxy)-5-fluoropyridin-2-amine, has been a subject of research. A study demonstrated the synthesis of 2-amino-5-fluoropyridine, an analog, through a process involving diazotization and subsequent reactions (Hand & Baker, 1989).

Application in Herbicides

- Modified cyclization of fluoroalkyl alkynylimines with primary amines led to the synthesis of 4-amino-5-fluoropicolinates, which are structurally related to this compound. These compounds are investigated for potential use as herbicides (Johnson et al., 2015).

Reaction Studies

- Studies on the reactions of fluoro-halopyridines, which are structurally akin to this compound, have shown different chemoselective functionalization strategies. These studies contribute to understanding the chemical behavior of such compounds (Stroup et al., 2007).

Synthesis of Amino Fluorohydrins

- The research also encompasses the synthesis of amino fluorohydrins, where fluoropyridines serve as intermediates or starting materials. These syntheses have implications in various pharmaceutical applications (Cresswell et al., 2011).

Fluorination Processes

- The fluorination of nitrogen-containing aromatics, including pyridines, has been explored using different fluorinating agents. This research is significant for the synthesis of various fluorinated compounds, including those similar to this compound (Anand & Filler, 1976).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been shown to interact with transforming growth factor-β1 (tgf-β1) induced epithelial–mesenchymal transformation . TGF-β1 plays a crucial role in fibrosis, a process characterized by excessive deposition of extracellular matrix components .

Mode of Action

Similar compounds have been shown to inhibit the expression of proteins such as α-sma, vimentin, and collagen ⅰ, and increase the expression of e-cadherin . This suggests that the compound may interact with its targets to inhibit the process of epithelial–mesenchymal transformation .

Biochemical Pathways

Similar compounds have been shown to significantly reduce smad2/3 phosphorylation levels . This suggests that the compound may affect the TGF-β1/Smad pathway, which plays a key role in the pathogenesis of pulmonary fibrosis .

Result of Action

Similar compounds have been shown to attenuate tgf-β1-induced epithelial–mesenchymal transformation in a549 cells and bleomycin-induced pulmonary fibrosis in rats .

Biochemical Analysis

Biochemical Properties

4-(Difluoromethoxy)-5-fluoropyridin-2-amine plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities. This compound interacts with various enzymes, proteins, and other biomolecules, influencing their function and activity. For instance, it has been observed to interact with dihydrofolate reductase (DHFR), an enzyme involved in the reduction of dihydrofolate to tetrahydrofolate, which is crucial for DNA synthesis and repair . The interaction between this compound and DHFR results in the inhibition of the enzyme’s activity, thereby affecting the overall biochemical pathway.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in studies involving human lung carcinoma (A-549) and human breast carcinoma (MCF-7) cell lines, this compound has been shown to inhibit cell proliferation and induce apoptosis . This is achieved through the modulation of key signaling pathways, such as the TGF-β1/Smad pathway, which plays a critical role in cell growth and differentiation .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. For instance, the binding of this compound to DHFR results in the inhibition of the enzyme’s activity, leading to a decrease in the production of tetrahydrofolate . Additionally, this compound has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis, further contributing to its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and enzyme activity . These temporal effects highlight the importance of monitoring the stability and degradation of this compound in experimental settings.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In studies involving rodents, it has been observed that low to moderate doses of this compound result in significant biochemical and cellular effects, including enzyme inhibition and modulation of gene expression . At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and nephrotoxicity . These findings underscore the importance of determining the optimal dosage for therapeutic applications while minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound has been shown to affect metabolic flux and metabolite levels, particularly in pathways related to nucleotide synthesis and energy metabolism . For example, the inhibition of DHFR by this compound leads to a decrease in the production of tetrahydrofolate, which is essential for the synthesis of purines and pyrimidines . This, in turn, affects the overall metabolic balance within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound has been shown to interact with specific transporters that facilitate its uptake and distribution across cellular membranes . Additionally, the binding of this compound to intracellular proteins influences its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the bioavailability and efficacy of this compound in biochemical applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. This compound has been observed to localize predominantly in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic processes . Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, such as the mitochondria or endoplasmic reticulum . These localization patterns are essential for understanding the precise biochemical roles of this compound within the cell.

properties

IUPAC Name |

4-(difluoromethoxy)-5-fluoropyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F3N2O/c7-3-2-11-5(10)1-4(3)12-6(8)9/h1-2,6H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMKGPVJIWHRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1N)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F3N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[(1E)-(hydroxyamino)-methylidene]acetamide](/img/structure/B1415778.png)

![Potassium 5,7-dimethyl-4-oxo-3,4-dihydropyrido-[2,3-d]pyrimidine-2-thiolate](/img/structure/B1415779.png)

![N-[(4-bromo-3-fluorophenyl)methyl]-N-methylcyclobutanamine](/img/structure/B1415786.png)

![6-Iodo-8-phenylimidazo[1,2-a]pyrazine](/img/structure/B1415796.png)

![Cyclopropyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B1415800.png)